2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentylsulfanyl group, a pyrazolo[1,5-a]pyrimidine core, and an acetamide moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopentylsulfanyl group and the acetamide moiety. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and amides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acetamide moiety .
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain kinases or interact with translocator proteins, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides
Uniqueness
Compared to similar compounds, 2-(cyclopentylsulfanyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentylsulfanyl group, in particular, provides unique opportunities for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-13-9-16-19-10-14(11-21(16)20-13)5-4-8-18-17(22)12-23-15-6-2-3-7-15/h9-11,15H,2-8,12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSKIQEKPIRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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